
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde, also known as α-Campholenal, is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a refreshing sweet-woody odor. This compound is used in various applications, including as a fragrance in perfumes and as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of campholenic aldehyde with butanal, followed by partial hydrogenation to yield the desired product . Another method includes the use of α-campholenaldehyde as a starting material, which undergoes various chemical transformations to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant odor
Wirkmechanismus
The mechanism of action of (2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, leading to various biological effects. For example, it has been shown to stimulate olfactory receptors, resulting in sensory perception of its fragrance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: A nitrile compound with similar structural features and fragrance properties.
3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol: Another compound with a similar cyclopentene structure used in fragrances.
Uniqueness
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde is unique due to its specific structural configuration and the presence of an aldehyde group, which imparts distinct chemical reactivity and fragrance properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
3899-09-0 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-(2,2,4-trimethylcyclopent-3-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-6-9(4-5-11)10(2,3)7-8/h5,7,9H,4,6H2,1-3H3 |
InChI-Schlüssel |
DHLICSPYERWBQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C(C1)CC=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


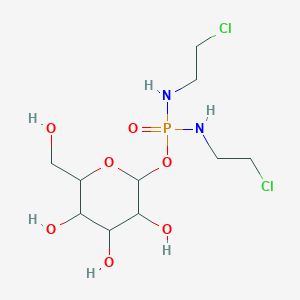
![Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate](/img/structure/B14128582.png)
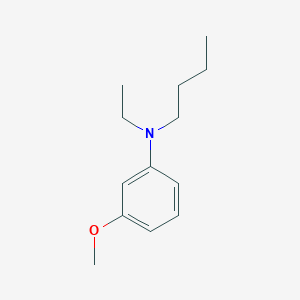
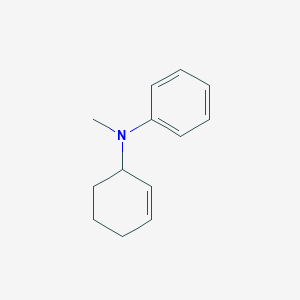


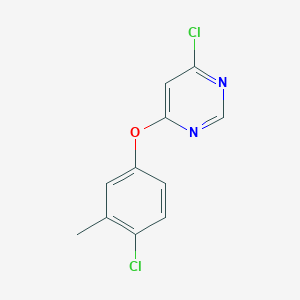



![1-[4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14128650.png)
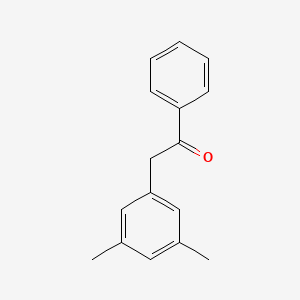
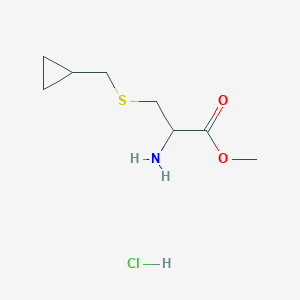
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
